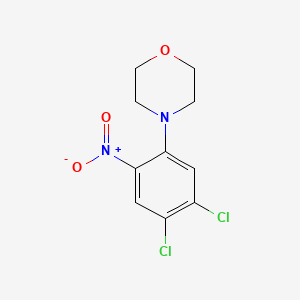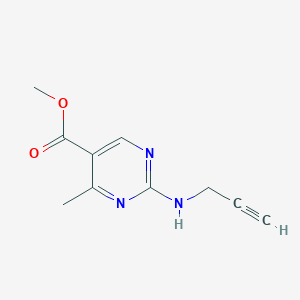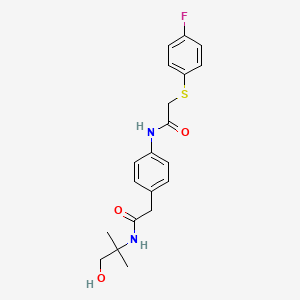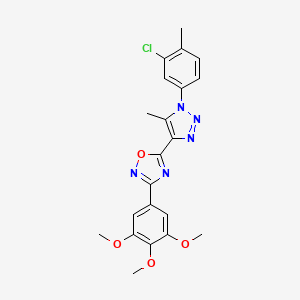
4-(4,5-Dichloro-2-nitrophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dichloro-2-nitrophenyl)morpholine, also known as DCNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCNP is a member of the nitrophenyl morpholine family of compounds, which are known to have a variety of biological activities.
Mécanisme D'action
4-(4,5-Dichloro-2-nitrophenyl)morpholine is known to inhibit the activity of PKC by binding to the enzyme's regulatory domain. This binding prevents the enzyme from being activated by other signaling molecules, which in turn leads to a decrease in PKC activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4,5-Dichloro-2-nitrophenyl)morpholine in lab experiments is its specificity for PKC, which allows researchers to study the activity of this enzyme in a more targeted manner. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4-(4,5-Dichloro-2-nitrophenyl)morpholine, including the development of new compounds based on its structure, the exploration of its potential therapeutic applications, and the further elucidation of its mechanisms of action. Additionally, this compound may be useful as a tool for studying other enzymes and proteins that are involved in cellular signaling pathways.
Méthodes De Synthèse
4-(4,5-Dichloro-2-nitrophenyl)morpholine can be synthesized through a variety of methods, including the reaction of 4,5-dichloro-2-nitroaniline with morpholine in the presence of a catalyst. Other methods include the reaction of 4,5-dichloro-2-nitrophenol with morpholine, or the reaction of 4,5-dichloro-2-nitrobenzyl chloride with morpholine.
Applications De Recherche Scientifique
4-(4,5-Dichloro-2-nitrophenyl)morpholine has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. For example, this compound has been used to study the activity of the enzyme protein kinase C (PKC), which is involved in many cellular signaling pathways.
Propriétés
IUPAC Name |
4-(4,5-dichloro-2-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-7-5-9(13-1-3-17-4-2-13)10(14(15)16)6-8(7)12/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQXFYMZLORMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)

![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)
![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)

![5-(4-chlorophenyl)-3-(furan-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540249.png)

![[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2540251.png)

![N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2540255.png)


![3-benzyl-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2540258.png)